

AGI-25696 vs. AG-270 in MTAP-Deleted Tumors: A Comparative Guide

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Compound of Interest

Compound Name: AGI-25696

Cat. No.: B12431622

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two potent, orally bioavailable allosteric inhibitors of methionine adenosyltransferase 2A (MAT2A), **AGI-25696** and AG-270, for the targeted therapy of cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 15% of all human cancers, creates a synthetic lethal dependency on MAT2A, making it a prime therapeutic target.^{[1][2][3]}

Executive Summary

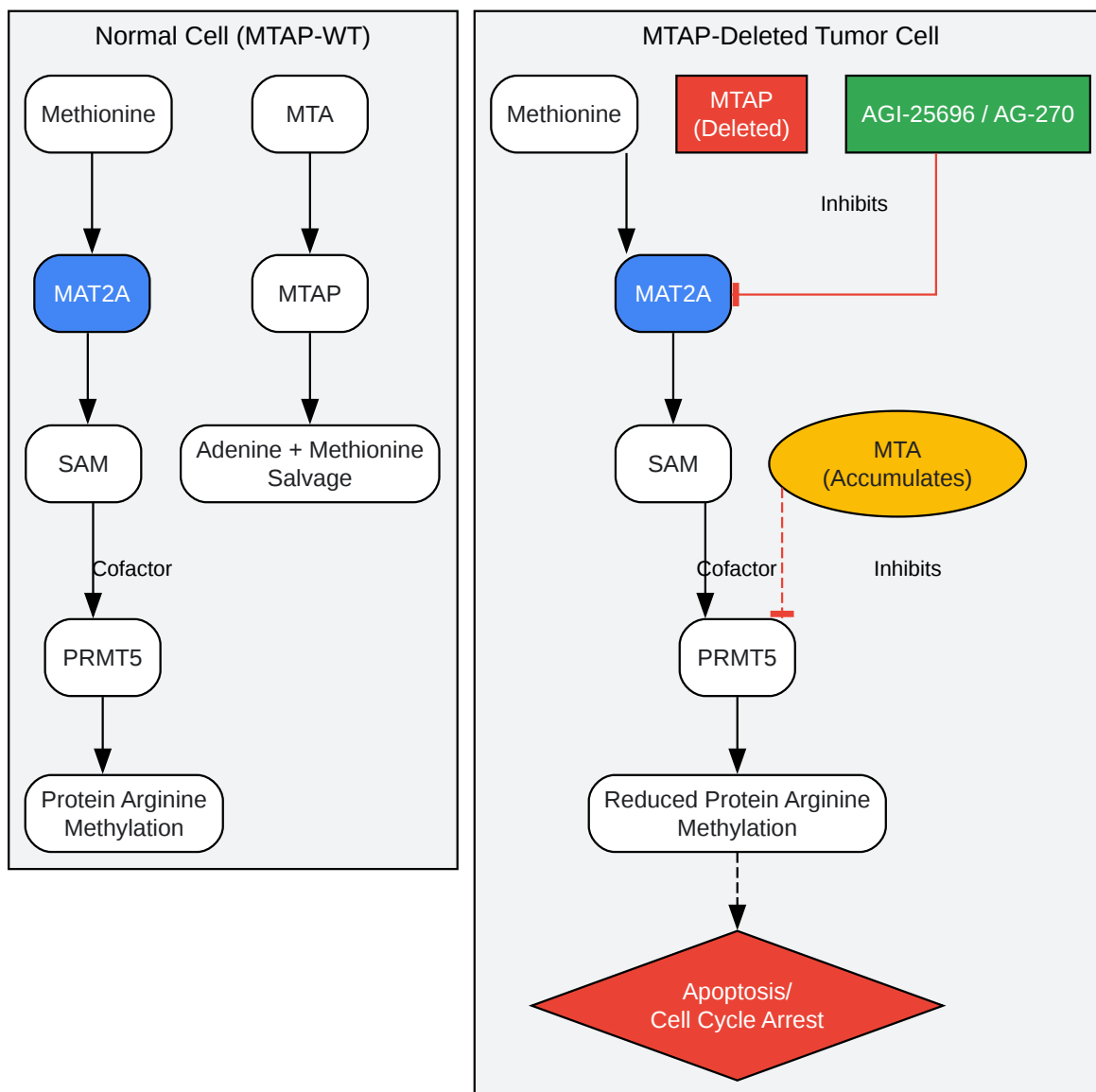
AGI-25696 served as a crucial in vivo tool compound, establishing the preclinical proof-of-concept for MAT2A inhibition in MTAP-deleted tumors.^{[4][5]} Despite its success in demonstrating tumor growth inhibition, **AGI-25696** exhibited suboptimal pharmacokinetic properties, including high plasma protein binding and a significant efflux ratio, which would necessitate high clinical doses.^{[4][6]}

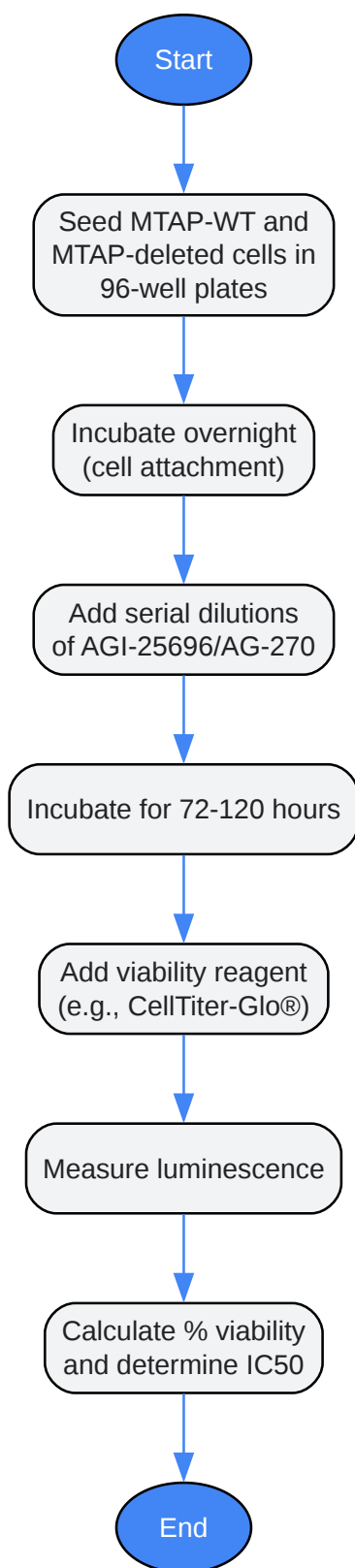
AG-270 is a structurally related, second-generation MAT2A inhibitor developed through lead optimization of the **AGI-25696** scaffold. It demonstrates improved potency and drug-like properties, leading to its advancement as a clinical candidate.^{[4][7]} AG-270 has been investigated in a Phase 1 clinical trial for patients with advanced solid tumors or lymphomas characterized by MTAP deletion.^{[8][9]}

Mechanism of Action: Exploiting Synthetic Lethality

The core therapeutic strategy for both **AGI-25696** and AG-270 hinges on the principle of synthetic lethality in MTAP-deleted cancers.

Mechanism of MAT2A Inhibition in MTAP-Deleted Tumors





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